7'-nitro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
CAS No.: 561297-87-8
Cat. No.: VC8279757
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 561297-87-8 |
|---|---|
| Molecular Formula | C11H12N2O2 |
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | 7-nitrospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane] |
| Standard InChI | InChI=1S/C11H12N2O2/c14-13(15)9-1-2-10-8(5-9)6-12-7-11(10)3-4-11/h1-2,5,12H,3-4,6-7H2 |
| Standard InChI Key | PYMKGCGDRBMJOA-UHFFFAOYSA-N |
| SMILES | C1CC12CNCC3=C2C=CC(=C3)[N+](=O)[O-] |
| Canonical SMILES | C1CC12CNCC3=C2C=CC(=C3)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Core Architecture and Nomenclature
The compound’s IUPAC name, 7-nitrospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane], reflects its spirocyclic framework comprising a cyclopropane ring fused to a partially hydrogenated isoquinoline moiety. The nitro group at the 7' position introduces electronic asymmetry, influencing both reactivity and intermolecular interactions. Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂N₂O₂ | |
| Molecular Weight | 204.22 g/mol | |
| CAS Registry Number | 561297-87-8 | |
| SMILES Notation | C1CC12CNCC3=C2C=CC(=C3)N+[O-] |
The spiro junction at the cyclopropane-isoquinoline interface creates significant ring strain, which has implications for both synthetic accessibility and stability.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data provide critical insights into the compound’s structure. The ¹H NMR spectrum reveals distinct signals for the cyclopropane protons (δ 0.96–1.45 ppm) and aromatic protons adjacent to the nitro group (δ 7.19–8.11 ppm) . IR spectroscopy confirms the presence of the nitro group through asymmetric and symmetric stretching vibrations at 1,526 cm⁻¹ and 1,348 cm⁻¹, respectively . HRMS analysis corroborates the molecular formula with a precise mass-to-charge ratio (m/z) of 204.22.
Synthetic Methodologies
Multi-Component Reactions (MCRs)
A widely employed synthesis involves the reaction of isoquinolinium salts with isatins and malononitrile under basic conditions. This one-pot method leverages the nucleophilic attack of malononitrile on the isoquinolinium intermediate, followed by cyclization to form the spirocyclic core. Typical reaction conditions include:
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Solvent: Methanol or ethanol
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Temperature: 60–80°C
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Catalyst: Triethylamine or potassium carbonate
Transition Metal-Catalyzed C–H Activation
Recent advances employ Rh(III) catalysts to facilitate C–H activation/cycloaddition between benzamides and methylenecyclopropanes. This method offers improved regioselectivity and functional group tolerance. For example, Cui et al. demonstrated the use of [Cp*RhCl₂]₂ as a catalyst to achieve cyclopropane-isoquinoline fusion at 60°C under aerobic conditions . Key advantages include:
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Milder Conditions: Reduced reliance on strong bases.
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Scalability: Gram-scale synthesis with 55–70% yield.
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Stereochemical Control: Retention of spirocyclic configuration .
Comparative Analysis of Synthetic Routes
The table below contrasts the two primary synthesis strategies:
| Parameter | MCR Approach | Rh-Catalyzed Approach |
|---|---|---|
| Yield | 45–60% | 55–70% |
| Reaction Time | 6–8 hours | 4–6 hours |
| Functional Group Tolerance | Moderate | High |
| Scalability | Limited by purification | High (gram-scale demonstrated) |
| Cost | Lower (no metal catalyst) | Higher (Rh catalyst required) |
Physicochemical Properties and Reactivity
Stability and Solubility
The compound exhibits moderate stability under ambient conditions but degrades upon prolonged exposure to light or moisture. Solubility profiling indicates:
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High Solubility: Polar aprotic solvents (e.g., DMSO, DMF).
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Low Solubility: Water, hexane, and diethyl ether.
Chemical Reactivity
The nitro group at the 7' position serves as an electron-withdrawing group, directing electrophilic substitution to the 5' and 8' positions of the isoquinoline ring. Notable reactions include:
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Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 7'-amino derivatives.
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Cycloaddition: Participation in [3+2] cycloadditions with nitrile oxides to form isooxazoline hybrids .
Challenges and Future Directions
Synthetic Limitations
Current methods face challenges in enantioselective synthesis, as the spirocyclic center often forms as a racemic mixture. Asymmetric catalysis using chiral Rh or Pd complexes could address this issue .
Pharmacological Optimization
While the nitro group enhances bioavailability, it may contribute to oxidative stress in vivo. Future work could explore prodrug strategies or replacement with safer electron-withdrawing groups.
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